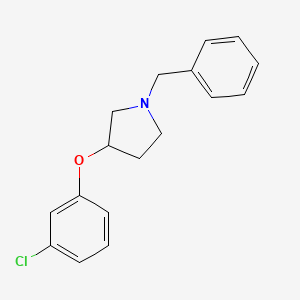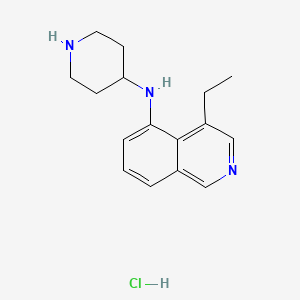
Benzoyltriazol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoyltriazol is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and strong dipole moment. The 1,2,3-triazole core is a privileged structure in medicinal chemistry and has found broad applications in drug discovery, organic synthesis, polymer chemistry, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzoyltriazol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click chemistry” approach. This reaction is highly regioselective and yields the desired triazole with high efficiency. The reaction conditions generally include the use of copper(I) iodide as a catalyst, along with a base such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods: Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow synthesis techniques. These methods use copper-on-charcoal as a heterogeneous catalyst, allowing for the synthesis of a diverse set of substituted triazoles with good functional group tolerance and high yields .
化学反応の分析
Types of Reactions: Benzoyltriazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
Benzoyltriazol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in bioconjugation and fluorescent imaging studies.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications
作用機序
The mechanism of action of Benzoyltriazol involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which are involved in neurotransmission . The compound’s strong dipole moment and hydrogen bonding ability facilitate these interactions .
類似化合物との比較
1,2,4-Triazole: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.
1,3,4-Triazole: Known for its antifungal and anticancer properties.
Benzotriazole: Used as a corrosion inhibitor and in photographic chemicals
Uniqueness: Benzoyltriazol is unique due to its specific structural features, such as the benzoyl group attached to the triazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials science applications .
特性
分子式 |
C9H7N3O |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
phenyl(2H-triazol-4-yl)methanone |
InChI |
InChI=1S/C9H7N3O/c13-9(8-6-10-12-11-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12) |
InChIキー |
SANQECZWBCESOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylfuran-3-yl)sulfanyl]-3-(2-methylpropyl)pyrazine](/img/structure/B8602721.png)
![Methanesulfonamide, N-[4-acetyl-2-[(2,4-difluorophenyl)thio]phenyl]-](/img/structure/B8602731.png)


![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]benzamide](/img/structure/B8602754.png)
![(1Z)-N'-Cyano-5-{4-[(dimethylamino)methyl]pyridin-2-yl}pentanimidamide](/img/structure/B8602760.png)



![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate](/img/structure/B8602795.png)




